2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a methyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of pyridin-3-ylmethyl bromide with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and the pyridin-3-yl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Lacks the methyl group at the 2-position.
2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but different substitution pattern.
3-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Another positional isomer.
Uniqueness
2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1-pyridin-3-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-5-10(7,9(12)13)8-3-2-4-11-6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |
InChI Key |
SYODWADVMWJYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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